molecular formula C4H10N2 B1330357 Hexahydropyridazine CAS No. 505-19-1

Hexahydropyridazine

Cat. No. B1330357
CAS RN: 505-19-1
M. Wt: 86.14 g/mol
InChI Key: HTFFABIIOAKIBH-UHFFFAOYSA-N
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Description

Hexahydropyridazine is a chemical compound that is part of a broader class of heterocyclic compounds. It is characterized by a six-membered ring containing nitrogen atoms. The interest in hexahydropyridazine and its derivatives stems from their potential pharmacological activities and their use as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of hexahydropyridazine derivatives has been approached through various methods. An organocatalytic approach has been used for the enantioselective one-pot synthesis of hexahydropyridazine core structures starting from glycine esters . Another method involves a Lewis acid-catalyzed annulation of cyclopropane carbaldehydes and aryl hydrazines, followed by a cycloaddition reaction to yield hexahydropyridazine derivatives . Additionally, molecular iodine has been used as a catalyst in an aqueous medium for the synthesis of dihydropyridazines, which can be considered as precursors or related structures to hexahydropyridazines .

Molecular Structure Analysis

The molecular structure of hexahydropyridazine derivatives has been elucidated using various techniques, including crystallography. For instance, the crystal structure of a related compound, hexahydro-cis-(1-H,4a-H)-1-p-bromophenyl-1H,3H-pyrido[1,2-c][1,3]thiazine, has been determined, providing insights into the conformation of the bicyclic ring system .

Chemical Reactions Analysis

Hexahydropyridazine derivatives participate in various chemical reactions. They have been used as core scaffolds in asymmetric synthesis, leading to the creation of polysubstituted chiral hexahydropyridazines . These compounds have shown the ability to inhibit breast cancer cell proliferation by inducing apoptosis . Moreover, hexahydropyridazine derivatives have been synthesized for pharmacological evaluation, indicating their potential as bioactive molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexahydropyridazine derivatives are influenced by their molecular structure. The presence of multiple functional groups and stereogenic centers in these compounds can lead to diverse pharmacological activities . The synthesis methods employed also aim to optimize the yield, stereoselectivity, and environmental impact, which are important aspects of their physical and chemical properties .

Scientific Research Applications

Synthesis and Structural Investigation

Hexahydropyridazines have been synthesized with various substituents to explore their biological activity. An X-ray structural investigation was conducted on 4-hydroxyimino-2-methyl-1-phenethylhexahydropyridazine, showing moderate local anesthetic, antihistaminic, and anticonvulsive activity (Khanamiryan et al., 1993).

Anticancer Properties

Researchers have developed a highly enantioselective synthesis method for hexahydropyridazine derivatives. These compounds, particularly compound 5 c, demonstrated potent inhibition of MCF-7 breast cancer cell proliferation by inducing apoptosis through ERK- and PARP-regulated pathways, and mitochondrial pathways (Leng et al., 2015).

ACE Inhibitors

Hexahydropyridazine-based systems, proposed as potent inhibitors of angiotensin-converting enzyme (ACE), showed very active ACE inhibition in vitro and in vivo (Attwood et al., 1984).

Glycosidase Inhibitors

Alkylated or acylated analogues of hexahydropyridazine aza-galacto-fagomine (AGF) have been synthesized and studied as glycosidase inhibitors. Specifically, n-butyl N2-alkylated AGF potently inhibited the enzyme galactocerebrosidase, implicated in Krabbe disease (Viuff & Jensen, 2016).

Synthesis and Catalysis

A palladium-catalyzed [3 + 3] cycloaddition of trimethylenemethane with azomethine imines was developed for producing hexahydropyridazine derivatives. This method differs from previously reported [3 + 2] cycloadditions and is applicable to couplings with nitrones (Shintani & Hayashi, 2006).

Organocatalytic Asymmetric

SynthesisOrganocatalytic asymmetric synthesis of hexahydropyridazines was achieved through a unique Michael/amination/cyclization reaction. This process, utilizing α,-α-L-diphenylprolinol trimethylsilyl ether as a catalyst, yielded substituted hexahydropyridazines with high chemical yields and stereoselectivities (Chen & Chen, 2015).

Antioxidant and Anti-inflammatory Activity

Novel pyrimidine and triazole fused derivatives of dihydropyrimidinecarbonitrile, including hexahydropyridazine analogues, were synthesized and investigated for their antioxidant and anti-inflammatory activity. Some of these compounds exhibited potent effects in these areas (Bhalgat et al., 2014).

Antiproliferative Activity

Pyridapeptides, containing hexahydropyridazine-3-carboxylic acid and derived from marine sponge-derived Streptomyces, showed significant antiproliferative activity against various human cancer cell lines. These compounds displayed their potency via glycosylation at specific residues (Zhao et al., 2022).

Safety And Hazards

The safety data sheet for hexahydropyridazine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

diazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-2-4-6-5-3-1/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFFABIIOAKIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198515
Record name 1,2-Diazinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydropyridazine

CAS RN

505-19-1
Record name Pyridazine, hexahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 505-19-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Diazinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
425
Citations
SF Nelsen - Accounts of Chemical Research, 1978 - ACS Publications
The preference of many compounds with adjacent heteroatoms for adopting conformations in which the lone-pair orbitals on the heteroatoms are nearly per-pendicular has been …
Number of citations: 60 pubs.acs.org
GR Weisman, SF Nelsen - Journal of the American Chemical …, 1976 - ACS Publications
The conformations of some hexahydropyridazine derivatives were determined by 13C NMR. 1, 2, 3, 3, 6, 6-Hexameth-ylhexahydropyridazine is an approximately 95: 5 mixture of the …
Number of citations: 14 pubs.acs.org
SF Nelsen, GR Weisman - Journal of the American Chemical …, 1976 - ACS Publications
(24) A referee suggested that examination of the,/Wdimethyl derivative related to 1 is desirable to test the assignments of the chemical shift data. However, this compound, which could …
Number of citations: 40 pubs.acs.org
U Schmidt, C Braun, H Sutoris - Synthesis, 1996 - thieme-connect.com
Scheme 1 dihydroxypentanoate (17). 37 The primary OH group had to be protected as tert-butyldimethylsilyl ether 18 to allow the selective acetylation of the secondary OH group to …
Number of citations: 27 www.thieme-connect.com
SF Nelsen, NP Yumibe - The Journal of Organic Chemistry, 1985 - ACS Publications
… Despite this uncertainty, all of our data put hexahydropyridazine cation radical Xm values in the range 248-263 nm, which is significantly shorter than those seen for acylic hydrazine …
Number of citations: 8 pubs.acs.org
SF Nelsen, JM Buschek - Journal of the American Chemical …, 1974 - ACS Publications
Conclusion This work investigatesthe utility of using the lone pair-lone pair splitting to estimate the lone pair-lone pair dihedral angle 0 for tetraalkylhydrazines. A semi-empirical working …
Number of citations: 40 pubs.acs.org
M Kaftory, TH Fisher, SM Dershem - Journal of the Chemical Society …, 1989 - pubs.rsc.org
… Hexahydropyridazine (4) was found to adopt the chair conformation both in solution and in the solid state. …
Number of citations: 4 pubs.rsc.org
M Kaname, K Yoshinaga, Y Arakawa… - Chemical and …, 2004 - jstage.jst.go.jp
Next, catalytic hydrogenation of tetrahydropyridazines 8a and 8c, which have tert-butoxycarbonyl (Boc) and trichloroethoxycarbonyl (Troc) groups, using Pd on charcoal in methanol …
Number of citations: 4 www.jstage.jst.go.jp
AK Pancholi, GP Iacobini, GJ Clarkson… - The Journal of …, 2018 - ACS Publications
4,5-Diazaspiro[2.3]hexanes are made by dihalocarbene addition across the exocyclic double bond of readily accessible 3-alkylidene-1,2-diazetidines. Using difluorocarbene, …
Number of citations: 8 pubs.acs.org
AO Chagarovskiy, OА Ivanova, AN Shumsky… - Chemistry of …, 2017 - Springer
The nickel perchlorate-initiated reaction between dimethyl esters of 2-aryl- and 2-styryl-substituted cyclopropane-1,1-dicarboxylic acids and phenylhydrazine proceeded with opening of …
Number of citations: 14 link.springer.com

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